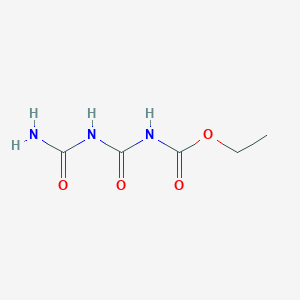
ethyl N-(carbamoylcarbamoyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(carbamoylcarbamoyl)carbamate, commonly known as ECC, is a synthetic chemical compound that has gained significant attention in the field of scientific research. ECC is a carbamate derivative that possesses a unique structure that makes it an ideal candidate for various applications in the laboratory.
作用機序
ECC acts as a carbamoylating agent, which means that it can react with amino groups in proteins and peptides. This reaction results in the formation of a carbamoylated derivative of the protein or peptide. The mechanism of action of ECC is similar to that of other carbamoylating agents, such as diethylpyrocarbonate.
Biochemical and Physiological Effects:
ECC has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ECC has also been shown to inhibit the growth of various cancer cell lines. Additionally, ECC has been shown to have anti-inflammatory and antioxidant activity.
実験室実験の利点と制限
ECC has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. ECC is also relatively inexpensive compared to other carbamoylating agents. However, ECC has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several potential future directions for research on ECC. One area of interest is the development of new applications for ECC in the field of organic synthesis. Additionally, there is potential for ECC to be used as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the potential of ECC in these areas.
合成法
ECC can be synthesized using a variety of methods, including the reaction of ethyl carbamate with cyanogen chloride or the reaction of ethyl carbamate with phosgene. The most common method of synthesis involves the reaction of ethyl carbamate with cyanogen chloride in the presence of a base, such as sodium hydroxide. This process yields ECC as a white crystalline solid.
科学的研究の応用
ECC has been extensively studied for its potential applications in scientific research. It has been used as a reagent for the determination of various amino acids and peptides. ECC has also been used as a precursor for the synthesis of various compounds, including ureas, thioureas, and guanidines. Additionally, ECC has been used as a catalyst for the synthesis of various organic compounds.
特性
CAS番号 |
154020-13-0 |
|---|---|
分子式 |
C5H9N3O4 |
分子量 |
175.14 g/mol |
IUPAC名 |
ethyl N-(carbamoylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11) |
InChIキー |
WGFXYQVNLZXJJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)NC(=O)N |
正規SMILES |
CCOC(=O)NC(=O)NC(=O)N |
同義語 |
Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



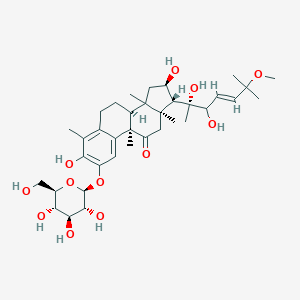
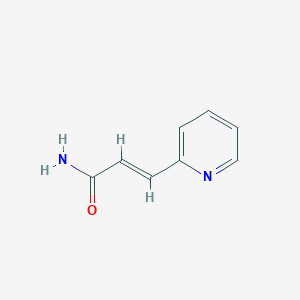
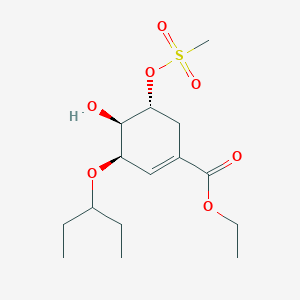
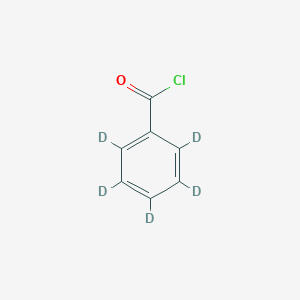
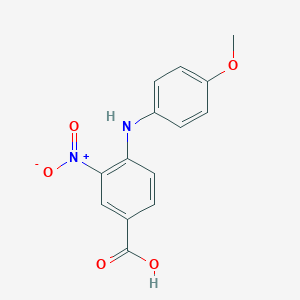
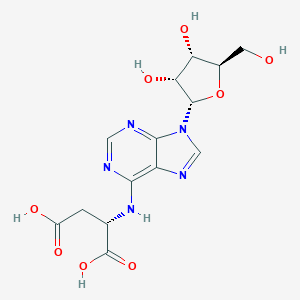
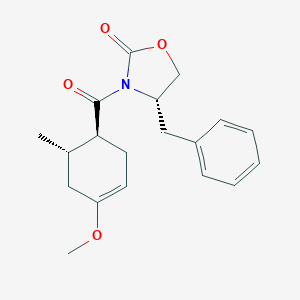
![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)


![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)


